2,2-dichloro-N-cyclopentylacetamide
CAS No.:
Cat. No.: VC14833196
Molecular Formula: C7H11Cl2NO
Molecular Weight: 196.07 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H11Cl2NO |
|---|---|
| Molecular Weight | 196.07 g/mol |
| IUPAC Name | 2,2-dichloro-N-cyclopentylacetamide |
| Standard InChI | InChI=1S/C7H11Cl2NO/c8-6(9)7(11)10-5-3-1-2-4-5/h5-6H,1-4H2,(H,10,11) |
| Standard InChI Key | XFUYABMVVPJCOD-UHFFFAOYSA-N |
| Canonical SMILES | C1CCC(C1)NC(=O)C(Cl)Cl |
Introduction
Chemical Identity and Structural Characteristics
2,2-Dichloro-N-cyclopentylacetamide (IUPAC name: 2,2-dichloro-N-cyclopentylacetamide) is an organochlorine compound with the molecular formula C₇H₁₁Cl₂NO and a molecular weight of 184.06 g/mol (inferred from PubChem data for related structures) . Its structure consists of a dichloroacetamide backbone substituted with a cyclopentyl group at the nitrogen atom.
Molecular Geometry and Bonding
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Backbone: The acetamide core features a carbonyl group (C=O) adjacent to a geminal dichloro-substituted carbon.
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Cyclopentyl substituent: The cyclopentane ring adopts a puckered conformation, influencing steric interactions in reactions .
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Chlorine atoms: The electronegative chlorines induce polarization, enhancing the electrophilicity of the adjacent carbon .
Table 1: Key Molecular Descriptors
Physicochemical Properties
Solubility and Stability
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Solubility: Limited aqueous solubility (<1 mg/mL at 25°C); soluble in polar aprotic solvents (e.g., DMF, DMSO) .
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Stability: Stable under ambient conditions but hydrolyzes slowly in acidic/basic media, releasing dichloroacetic acid .
Spectroscopic Data
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IR Spectroscopy: Strong absorption bands at 1,680 cm⁻¹ (C=O stretch) and 750 cm⁻¹ (C-Cl stretch) .
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NMR (predicted):
Reactivity and Functionalization
Nucleophilic Substitution
The dichloroacetamide moiety undergoes substitution with amines, thiols, and alkoxides:
Example: Reaction with sodium methoxide yields 2-methoxy-N-cyclopentylacetamide.
Reduction and Oxidation
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